![molecular formula C14H13Cl3N2 B13548241 [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine](/img/structure/B13548241.png)
[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine: is a complex organic compound that features both aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the reaction of 1-(4-chlorophenyl)ethylamine with 2,6-dichloropyridine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like sodium hydroxide or halogenating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the creation of derivatives with potential biological activity.
Biology: In biological research, this compound may be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. Its structure may allow for the design of compounds with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and polymers.
Wirkmechanismus
The mechanism of action of [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Chlorophenyl)ethylamine: Shares the 4-chlorophenyl group but lacks the pyridine moiety.
2,6-Dichloropyridine: Contains the pyridine ring with chlorine substituents but lacks the ethylamine group.
Uniqueness: The combination of the 4-chlorophenyl and 2,6-dichloropyridine moieties in [1-(4-Chlorophenyl)ethyl][(2,6-dichloropyridin-4-yl)methyl]amine provides unique chemical properties, such as enhanced reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C14H13Cl3N2 |
|---|---|
Molekulargewicht |
315.6 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-N-[(2,6-dichloropyridin-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C14H13Cl3N2/c1-9(11-2-4-12(15)5-3-11)18-8-10-6-13(16)19-14(17)7-10/h2-7,9,18H,8H2,1H3 |
InChI-Schlüssel |
GQJLDQCISUGCOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)Cl)NCC2=CC(=NC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


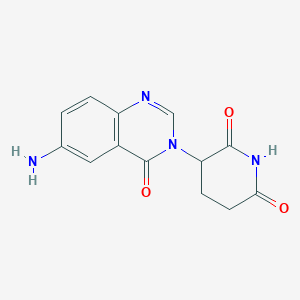
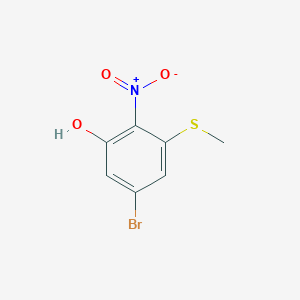
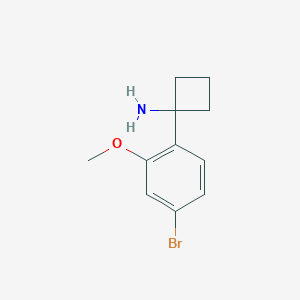
![4-[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]azepan-4-ol,trifluoroaceticacid](/img/structure/B13548177.png)
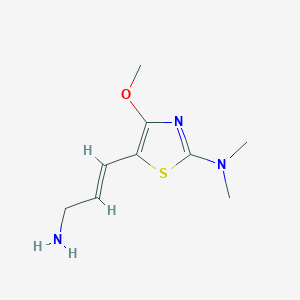
![2-{[1-(4-fluorophenyl)-5-nitro-1H-1,3-benzodiazol-2-yl]sulfanyl}acetic acid](/img/structure/B13548185.png)
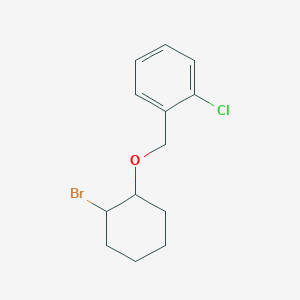
![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)

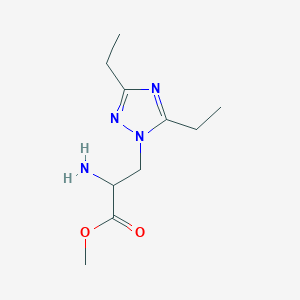
![Tert-butyl 6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13548230.png)
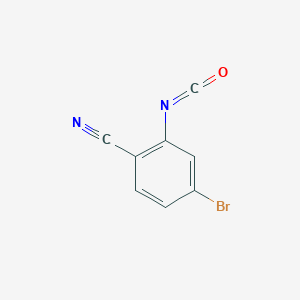
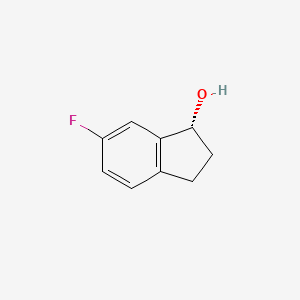
![4-[4-(Trifluoromethyl)phenyl]-1,2,3,4-tetrahydroquinoxalin-2-one](/img/structure/B13548253.png)
